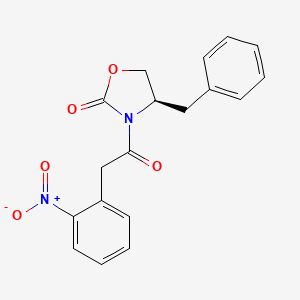
(R)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with 2-(2-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the development of chiral drugs.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The enantiomer of the compound, differing in the configuration of the chiral center.
4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis reactions. Its ability to induce chirality in target molecules makes it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C18H16N2O5 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
(4R)-4-benzyl-3-[2-(2-nitrophenyl)acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H16N2O5/c21-17(11-14-8-4-5-9-16(14)20(23)24)19-15(12-25-18(19)22)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2/t15-/m1/s1 |
Clave InChI |
DNWQYFIDXMYLMI-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canónico |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



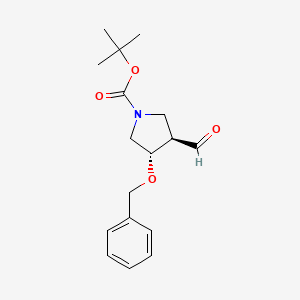
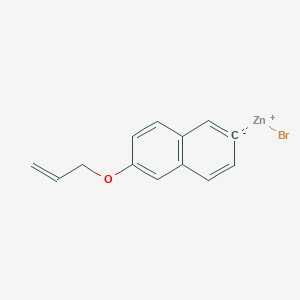
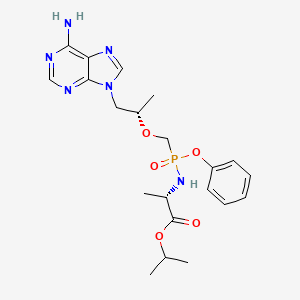
![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)


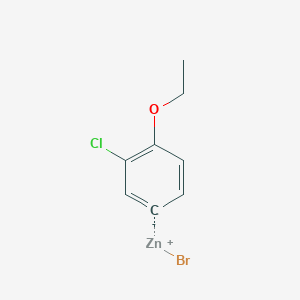
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)


![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
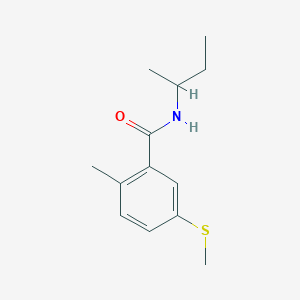
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
